molecular formula C19H21N3O3S B11239861 4-isobutyl-3-methyl-N-phenyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-isobutyl-3-methyl-N-phenyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11239861
M. Wt: 371.5 g/mol
InChI Key: ZKIVJFAELODQRE-UHFFFAOYSA-N
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Description

4-isobutyl-3-methyl-N-phenyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the 1,2,4-benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutyl-3-methyl-N-phenyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with isobutyl and methyl substituents in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-isobutyl-3-methyl-N-phenyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-isobutyl-3-methyl-N-phenyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-isobutyl-3-methyl-N-phenyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the 1,2,4-benzothiadiazine family, such as:

Uniqueness

What sets 4-isobutyl-3-methyl-N-phenyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide apart is its specific substitution pattern, which imparts unique pharmacological properties. The presence of isobutyl and methyl groups, along with the phenyl ring, contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

3-methyl-4-(2-methylpropyl)-1,1-dioxo-N-phenyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-13(2)12-22-14(3)21-26(24,25)18-11-15(9-10-17(18)22)19(23)20-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,20,23)

InChI Key

ZKIVJFAELODQRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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